
N-(4-Phenyl-cyclohex-1-enyl)-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenyl-cyclohex-1-enyl)-formamide is an organic compound characterized by a cyclohexene ring substituted with a phenyl group and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenyl-cyclohex-1-enyl)-formamide typically involves the following steps:
Formation of 4-Phenyl-cyclohex-1-ene: This can be achieved through the hydrogenation of 4-Phenyl-cyclohexene-1-one using a suitable catalyst such as palladium on carbon.
Formylation Reaction: The 4-Phenyl-cyclohex-1-ene is then subjected to a formylation reaction using formic acid or formamide in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the formamide group can yield amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Phenyl-cyclohex-1-enyl-ketone or 4-Phenyl-cyclohex-1-enyl-carboxylic acid.
Reduction: N-(4-Phenyl-cyclohex-1-enyl)-amine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-(4-Phenyl-cyclohex-1-enyl)-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Phenyl-cyclohex-1-enyl)-formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Phenyl-cyclohex-1-enyl)-amine: Similar structure but with an amine group instead of a formamide group.
4-Phenyl-cyclohex-1-enyl-ketone: Contains a ketone group instead of a formamide group.
4-Phenyl-cyclohex-1-enyl-carboxylic acid: Contains a carboxylic acid group instead of a formamide group.
Uniqueness: N-(4-Phenyl-cyclohex-1-enyl)-formamide is unique due to the presence of the formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the cyclohexene ring, phenyl group, and formamide functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-phenylcyclohexen-1-yl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCDNRRTCNPVES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562392 |
Source


|
| Record name | N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128798-29-8 |
Source


|
| Record name | N-([1,2,3,6-Tetrahydro[1,1'-biphenyl]]-4-yl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
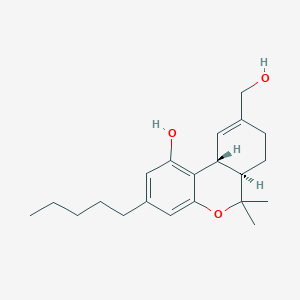
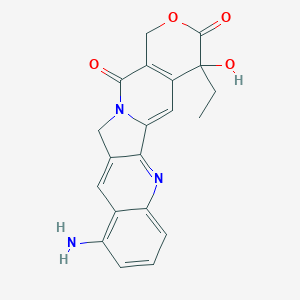
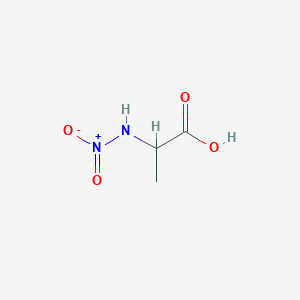


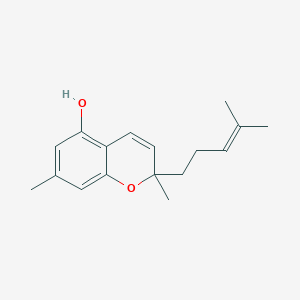
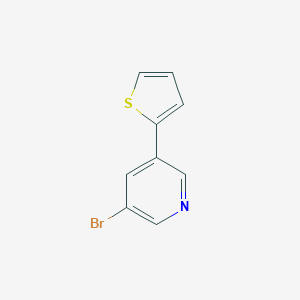
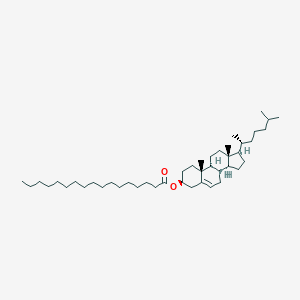


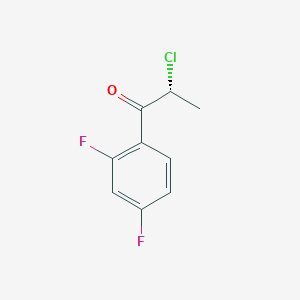
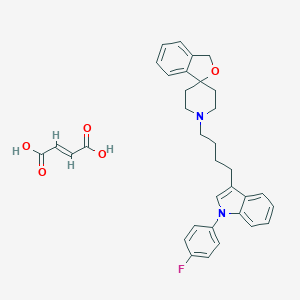
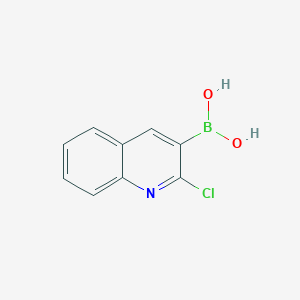
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
